molecular formula C15H8Br2N2O5 B2473644 2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate CAS No. 313531-73-6

2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate

Cat. No. B2473644
CAS RN: 313531-73-6
M. Wt: 456.046
InChI Key: ZHIPBIAWYHLLLQ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate, also known as DCNA, is a chemical compound that has been studied for its potential applications in scientific research. DCNA is a synthetic organic compound that belongs to the family of nitrophenyl ether herbicides.

Scientific Research Applications

Supramolecular Structures in Crystallography

2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate and related compounds contribute to the understanding of supramolecular structures in crystallography. Studies like those by Garden et al. (2002) show how hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi-stacking interactions in similar compounds form intricate molecular assemblies, essential for understanding crystal structures (Garden et al., 2002).

Novel Aggregations in Coordination Chemistry

Compounds structurally related to 2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate, such as (4-nitrophenoxy)acetic acid derivatives, have been explored for their potential in forming novel aggregations in coordination chemistry. The work by Xiao-qiang He (2013) exemplifies this, demonstrating the synthesis and structure of unique aggregations, which are significant for advancing coordination chemistry (Xiao-qiang He, 2013).

Organic Synthesis and Chemical Transformations

The broader family of nitrophenol derivatives, to which 2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate is related, plays a crucial role in organic synthesis and chemical transformations. Research such as that by Fischer et al. (1975) and Chambers et al. (1985) explores the nitration of various phenols, revealing insights into reaction pathways and product formation, fundamental for developing synthetic methodologies (Fischer et al., 1975); (Chambers et al., 1985).

Synthesis of Heterocyclic Compounds

The synthesis and study of heterocyclic compounds, particularly quinolines and pyrroloquinolines, are another area where derivatives of 2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate find application. Research by Roberts et al. (1997) demonstrates the transformation of nitrophenols into quinolines, contributing to the synthesis of complex organic compounds (Roberts et al., 1997).

properties

IUPAC Name

(2,6-dibromo-4-cyanophenyl) 2-(4-nitrophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br2N2O5/c16-12-5-9(7-18)6-13(17)15(12)24-14(20)8-23-11-3-1-10(2-4-11)19(21)22/h1-6H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIPBIAWYHLLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)OC2=C(C=C(C=C2Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate

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